molecular formula C27H26BrN3O2S2 B12042816 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 476484-29-4

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B12042816
CAS No.: 476484-29-4
M. Wt: 568.6 g/mol
InChI Key: GRLLABGXTNQDMU-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and an acetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the hexahydrobenzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the acetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Hexahydrobenzothieno Pyrimidine Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Acetamide Moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is explored for its potential use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide lies in its complex structure and potential for diverse applications in scientific research.

Properties

CAS No.

476484-29-4

Molecular Formula

C27H26BrN3O2S2

Molecular Weight

568.6 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C27H26BrN3O2S2/c1-16(2)19-7-3-5-9-21(19)29-23(32)15-34-27-30-25-24(20-8-4-6-10-22(20)35-25)26(33)31(27)18-13-11-17(28)12-14-18/h3,5,7,9,11-14,16H,4,6,8,10,15H2,1-2H3,(H,29,32)

InChI Key

GRLLABGXTNQDMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

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